3-((4-Ethylcyclohexyl)oxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Ethylcyclohexyl)oxy)propan-1-amine is a chemical compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This compound is a clear, colorless liquid known for its unique structure, which makes it valuable in various applications, including pharmaceutical research and specialty chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Ethylcyclohexyl)oxy)propan-1-amine typically involves the reaction of 4-ethylcyclohexanol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-ethylcyclohexanol is replaced by the amine group of 3-chloropropan-1-amine, forming the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the high-purity product .
Chemical Reactions Analysis
Types of Reactions
3-((4-Ethylcyclohexyl)oxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) are often employed.
Major Products Formed
Oxidation: Formation of ketones or oxides.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
3-((4-Ethylcyclohexyl)oxy)propan-1-amine is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((4-Ethylcyclohexyl)oxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(2-Ethylhexoxy)propan-1-amine: A primary aliphatic amine with a similar structure but different alkyl group.
3-(4-Methylcyclohexyl)oxy)propan-1-amine: Another compound with a similar backbone but different substituents.
Uniqueness
3-((4-Ethylcyclohexyl)oxy)propan-1-amine is unique due to its specific ethylcyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or stability is required .
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
3-(4-ethylcyclohexyl)oxypropan-1-amine |
InChI |
InChI=1S/C11H23NO/c1-2-10-4-6-11(7-5-10)13-9-3-8-12/h10-11H,2-9,12H2,1H3 |
InChI Key |
WGWWHEFAYHGSBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)OCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.